molecular formula C6H7NO2 B8437631 (4-Hydroxy-but-2-ynyloxy)-acetonitrile

(4-Hydroxy-but-2-ynyloxy)-acetonitrile

Cat. No.: B8437631
M. Wt: 125.13 g/mol
InChI Key: KSMJZAZCLNZPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxy-but-2-ynyloxy)-acetonitrile is a nitrile derivative characterized by a hydroxy-substituted butynyloxy chain attached to an acetonitrile backbone. The compound combines the reactivity of a nitrile group with the structural features of an alkyne and hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-(4-hydroxybut-2-ynoxy)acetonitrile

InChI

InChI=1S/C6H7NO2/c7-3-6-9-5-2-1-4-8/h8H,4-6H2

InChI Key

KSMJZAZCLNZPHE-UHFFFAOYSA-N

Canonical SMILES

C(C#CCOCC#N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the molecular structures, functional groups, and key parameters of (4-Hydroxy-but-2-ynyloxy)-acetonitrile with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₆H₇NO₂* ~139.13 Nitrile, alkyne, hydroxyl, ether Reactive alkyne for click chemistry; hydroxyl enhances solubility
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C₁₀H₈N₂O₂ 188.18 Nitrile, indole, ketone Used in life sciences research; aromatic system for UV detection
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile C₉H₉NO₂ 163.17 Nitrile, methoxy, hydroxyl, phenyl Intermediate in organic synthesis; methoxy increases lipophilicity
2-(4-ethoxy-1H-indol-3-yl)acetonitrile C₁₂H₁₂N₂O 200.24 Nitrile, indole, ethoxy Ethoxy group modifies electronic properties; potential in drug design

*Estimated based on structural analogy.

Reactivity and Stability

  • Nitrile Group Reactivity : All compounds share the nitrile group’s propensity for hydrolysis under acidic/basic conditions, forming amides or carboxylic acids .
  • Alkyne vs. Aromatic Systems : The alkyne in this compound enables click chemistry (e.g., cycloadditions), whereas indole-containing derivatives (e.g., C₁₀H₈N₂O₂) exhibit aromatic stabilization and π-π interactions .
  • Hydroxyl and Ether Groups: The hydroxyl group in the target compound enhances aqueous solubility, while methoxy/ethoxy groups in analogs (e.g., C₉H₉NO₂, C₁₂H₁₂N₂O) improve lipid membrane permeability .

Research Findings and Data

Physicochemical Properties

Property This compound 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Boiling Point (°C) ~200–220* Not reported
Solubility Miscible in polar solvents Limited in water; soluble in DMSO
Stability Hydrolyzes under strong acids/bases Stable at room temperature

*Estimated based on molecular weight and functional groups.

Spectroscopic Data

  • UV-Vis Absorption : Indole derivatives (e.g., C₁₀H₈N₂O₂) absorb strongly at 250–300 nm due to aromatic systems, whereas the target compound’s alkyne may show weak absorption .
  • IR Spectroscopy: Nitrile stretches (~2250 cm⁻¹) common to all compounds; hydroxyl stretches (~3300 cm⁻¹) in the target and C₉H₉NO₂ .

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